molecular formula C20H17N3O3S B2874039 N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide CAS No. 865182-84-9

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide

Cat. No. B2874039
CAS RN: 865182-84-9
M. Wt: 379.43
InChI Key: WOAFRXQSFDMXTP-XDOYNYLZSA-N
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Description

“N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide” is a chemical compound . Unfortunately, there is not much specific information available about this compound in the literature.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific chemical reactions involving this compound are not available in the literature .

Scientific Research Applications

Antimycobacterial Agents

The structural motif of benzothiazole, which is present in this compound, has been identified as significant in the search for new antimycobacterial agents . The compound’s ability to inhibit the growth of Mycobacterium tuberculosis can be explored, potentially leading to new treatments for tuberculosis.

Chemical Probe Synthesis

Compounds with an alkyne group, such as this one, are often used in chemical probe synthesis. They serve as building blocks that can be tagged to biological molecules, allowing for the study of biological processes through techniques like click chemistry .

Fluorescent Probes

Benzothiazole derivatives have been utilized in the development of fluorescent probes. These probes can be used in bioimaging to track cellular processes, protein localization, and signaling pathways in real-time within living organisms .

Sonogashira Cross-Coupling Reactions

The compound contains a prop-2-yn-1-yl group, making it a valuable synthon in Sonogashira cross-coupling reactions. This application is crucial in the field of organic synthesis, where it can be used to create complex molecules for pharmaceuticals or organic materials .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Specific safety and hazard information for this compound is not available in the literature .

properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-4-11-23-17-10-7-15(21-13(2)24)12-18(17)27-20(23)22-19(25)14-5-8-16(26-3)9-6-14/h1,5-10,12H,11H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAFRXQSFDMXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide

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